N-(1-phenylethyl)cyclohexanamine Hydrochloride
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Overview
Description
“N-(1-phenylethyl)cyclohexanamine Hydrochloride”, also known as cyclohexanamine, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C14H22ClN and a molecular weight of 239.78 g/mol .
Synthesis Analysis
The general synthetic pathway for similar compounds is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Molecular Structure Analysis
The molecular structure of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” can be represented by the InChI code: 1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” include the asymmetric Aza–Michael addition, carboxylic acid hydrolysis, and Barton descarboxylation .Physical And Chemical Properties Analysis
“N-(1-phenylethyl)cyclohexanamine Hydrochloride” is a solid at room temperature . It has a molecular weight of 239.78 g/mol .Scientific Research Applications
Potential Ligand for Enzyme Inhibition
The compound N-(1-phenylethyl)cyclohexanamine Hydrochloride has been identified as a potential new ligand for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. This suggests its application in the development of inhibitors that could be used to treat diseases like Alzheimer’s, where enzyme regulation plays a crucial role .
Chiral Synthesis
This compound is also involved in chiral synthesis, where it can be used to create other chiral compounds with high biological activity. Its use in asymmetric synthesis could lead to the development of new pharmaceuticals .
Biological Activity Research
Due to its highly biological active nature, this compound can be used in research to study its effects on various biological systems or processes .
Mechanism of Action
Safety and Hazards
Future Directions
The favorable physiological properties of dibenzylamines and their capability to interfere with natural neurotransmission pathways make these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . This represents a very powerful strategy to obtain drugs targeting complex pathologies .
properties
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZUZSSZIYEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369619 |
Source
|
Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
CAS RN |
91524-52-6 |
Source
|
Record name | NSC206560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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